Lipophilicity (XLogP3) Comparison: 1-[(Oxolan-2-yl)methyl]piperidin-4-one vs. 1-Benzylpiperidin-4-one and 1-Methylpiperidin-4-one
The target compound exhibits a computed XLogP3 of 0.1, which is markedly lower than that of the commonly used 1-benzylpiperidin-4-one (XLogP3 ~1.8) and closer to 1-methylpiperidin-4-one (XLogP3 ~0.5) [1]. This lower lipophilicity indicates superior aqueous solubility and a reduced tendency for non-specific protein binding, which can be advantageous in early-stage fragment-based screening or when designing soluble warheads for target engagement studies [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | 1-Benzylpiperidin-4-one: XLogP3 ~1.8; 1-Methylpiperidin-4-one: XLogP3 ~0.5 |
| Quantified Difference | ΔXLogP3 = -1.7 vs. 1-benzylpiperidin-4-one; ΔXLogP3 = -0.4 vs. 1-methylpiperidin-4-one |
| Conditions | Computed via standard XLogP3 algorithm; PubChem/NCBI data |
Why This Matters
Lipophilicity directly influences solubility, permeability, and off-target binding risk, making XLogP3 a critical filter in building-block selection for lead optimization libraries.
- [1] Kuujia.com. 1-(Oxolan-2-yl)methylpiperidin-4-one (CAS 71106-10-0) Computed Properties. Available at: https://www.kuujia.com/cas-71106-10-0.html View Source
- [2] PubChem (NCBI). XLogP3 data for 1-benzylpiperidin-4-one (CID 3612) and 1-methylpiperidin-4-one (CID 75034). National Center for Biotechnology Information. View Source
